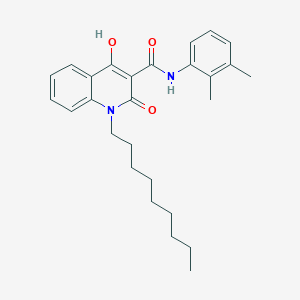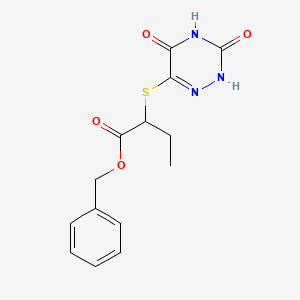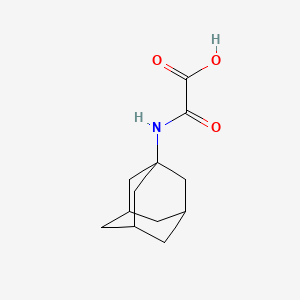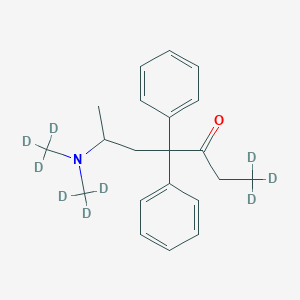
Methadone-D9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methadone-D9 is a deuterated form of methadone, a synthetic opioid used primarily for pain management and as a maintenance therapy for opioid dependence. The deuterium atoms in this compound replace the hydrogen atoms in the methadone molecule, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methadone-D9 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the methadone molecule. The process typically starts with the synthesis of deuterated intermediates, which are then subjected to further chemical reactions to produce this compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for use as an analytical standard.
Analyse Des Réactions Chimiques
Types of Reactions
Methadone-D9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated analogs of methadone’s metabolites, which are useful in various analytical and research applications.
Applications De Recherche Scientifique
Methadone-D9 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of methadone and its metabolites.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of methadone in biological systems.
Forensic Toxicology: Used in forensic analysis to detect and quantify methadone in biological samples.
Clinical Research: Assists in therapeutic drug monitoring and research on opioid dependence treatments.
Mécanisme D'action
Methadone-D9, like methadone, acts primarily as a full agonist at the µ-opioid receptor. It mimics the natural effects of endogenous opioids by binding to these receptors, leading to analgesia and suppression of opioid withdrawal symptoms. Additionally, methadone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties and helps in reducing opioid tolerance.
Comparaison Avec Des Composés Similaires
Methadone-D9 is compared with other deuterated and non-deuterated opioids, such as:
Methadone: The non-deuterated form, used similarly in pain management and opioid dependence treatment.
Buprenorphine: A partial agonist at the µ-opioid receptor, used in opioid dependence treatment but with a different safety profile.
Naltrexone: An opioid antagonist used in the management of opioid dependence and alcohol dependence.
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C21H27NO |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3,3D3,4D3 |
Clé InChI |
USSIQXCVUWKGNF-MXOMHCEVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


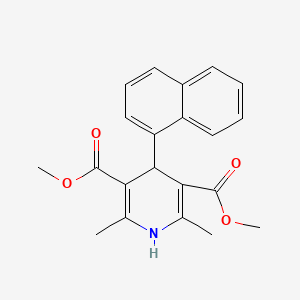
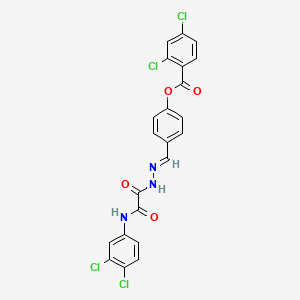
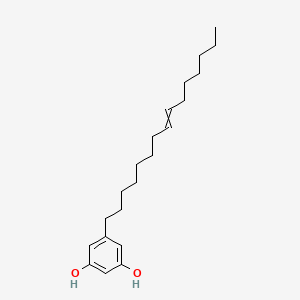
![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
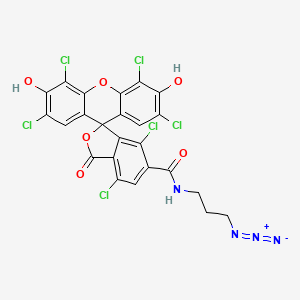
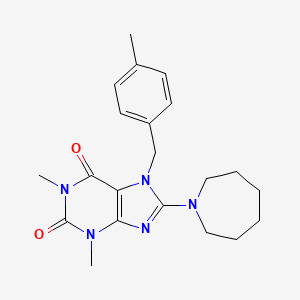
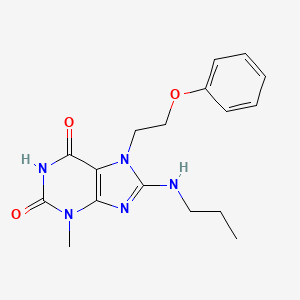
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15087400.png)
![3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15087402.png)
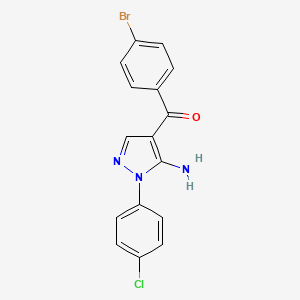
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
